molecular formula C23H29N3O6S2 B1674044 FR 901537 CAS No. 161162-21-6

FR 901537

Cat. No.: B1674044
CAS No.: 161162-21-6
M. Wt: 507.6 g/mol
InChI Key: HKEFKAJRMICMPZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR 901537 is a novel aromatase inhibitor that has shown significant potential in the treatment of estrogen-dependent breast cancer. It is a naphthol derivative with a unique structure that includes pantetheine. This compound was initially isolated from a bacterium, Bacillus sp. No. 3072 .

Preparation Methods

Synthetic Routes and Reaction Conditions

FR 901537 is produced through a fermentation process involving Bacillus sp. No. 3072. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation using optimized conditions to maximize yield. The process includes maintaining specific pH, temperature, and nutrient conditions to ensure the efficient growth of Bacillus sp. No. 3072 and the production of this compound .

Chemical Reactions Analysis

Types of Reactions

FR 901537 primarily undergoes competitive inhibition reactions with the enzyme aromatase. It does not significantly interact with other enzymes such as 11 beta-hydroxylase .

Common Reagents and Conditions

The primary reaction involving this compound is its interaction with aromatase under physiological conditions. The compound’s inhibitory activity is measured using assays that involve human placenta or rat ovary aromatase .

Major Products Formed

The major product formed from the interaction of this compound with aromatase is the inhibition of estrogen synthesis, which is crucial for the treatment of estrogen-dependent breast cancer .

Scientific Research Applications

FR 901537 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

FR 901537 is unique among aromatase inhibitors due to its novel naphthol derivative structure and its potent inhibitory activity. Similar compounds include:

This compound stands out due to its competitive inhibition mechanism and its origin from a bacterial source, which provides a unique approach to aromatase inhibition .

Properties

CAS No.

161162-21-6

Molecular Formula

C23H29N3O6S2

Molecular Weight

507.6 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[f][1,4]benzothiazin-5-yl)sulfanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1

InChI Key

HKEFKAJRMICMPZ-NRFANRHFSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O

Appearance

Solid powder

161162-21-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 901537
FR-901537
FR901537
N-(2-(2-(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR 901537
Reactant of Route 2
Reactant of Route 2
FR 901537
Reactant of Route 3
Reactant of Route 3
FR 901537
Reactant of Route 4
Reactant of Route 4
FR 901537
Reactant of Route 5
Reactant of Route 5
FR 901537
Reactant of Route 6
Reactant of Route 6
FR 901537

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.